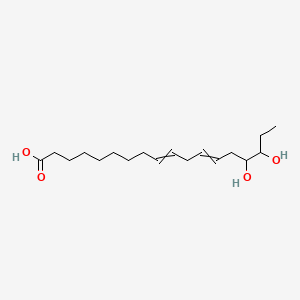
15,16-Dihydroxyoctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid, also known as 15,16-DiHODE, is a lipid compound . It is a colorless to pale yellow crystal with a unique odor . It is a multifaceted biomedical product known for its applications in studying the deleterious effects of inflammatory disorders, particularly arthritis, by modulating the intricate immune response .
Synthesis Analysis
15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid is an endogenous lipid found in the cell membranes of certain plants and animals . It is involved in a series of biological processes, including cell signaling and inflammatory responses . In the laboratory, it is often used to study its biological functions in cells and its relationship with related diseases and inflammation . Its synthesis and metabolic pathways can reveal its potential role in disease treatment and drug development . It can be obtained through chemical synthesis or extraction from appropriate plant and animal sources .Molecular Structure Analysis
The molecular formula of 15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid is C18H32O4 . Its average mass is 312.444 Da and its monoisotopic mass is 312.230072 Da . The chemical structure contains two hydroxyl groups and two double bonds, with the double bond positions at 9Z and 12Z .Chemical Reactions Analysis
A key reaction step in the formation of 15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid involves the addition of an OH radical to a C=C double bond to form a hydroxyalkyl radical .Physical And Chemical Properties Analysis
15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid is a colorless to pale yellow crystal with a unique odor . The molecular formula is C18H32O4 . The average mass is 312.444 Da and the monoisotopic mass is 312.230072 Da .Scientific Research Applications
Antiviral Properties : A study by Simon, Anke, and Sterner (1994) isolated a hydroxylated unsaturated fatty acid, related to 15,16-Dihydroxyoctadeca-9,12-dienoic acid, from cultures of a fungus in the genus Filoboletus. This compound showed antiviral activities, indicating potential applications in antiviral research and development (Simon, Anke, & Sterner, 1994).
Biochemical Reactions Involving Fatty Acids : Research by Blée et al. (1993) investigated the mechanism of reaction of fatty acid hydroperoxides with soybean peroxygenase. This study contributed to understanding how enzymes like peroxygenase interact with hydroxy fatty acids, which is essential for comprehending lipid metabolism and oxidative processes in biological systems (Blée et al., 1993).
Analysis of Hydroxy Fatty Acids : Garscha and Oliw (2007) performed a steric analysis of various hydroxy fatty acids, including dihydroxyoctadecadienoic acids. Such analyses are crucial for understanding the chemical nature and potential applications of these compounds in various fields, including medicinal chemistry and biochemistry (Garscha & Oliw, 2007).
Synthesis and Applications in Organic Chemistry : Johnson and Griengl (1997) documented the chemoenzymatic synthesis of a compound structurally similar to 15,16-Dihydroxyoctadeca-9,12-dienoic acid. Such synthetic pathways are vital for producing these compounds in a laboratory setting for further research and application (Johnson & Griengl, 1997).
Physiological Effects in Human Platelets : Setty, Berger, and Stuart (1987) explored the effect of a related compound, 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE), on human platelets. Understanding these effects is crucial for developing potential therapeutic applications, especially in cardiovascular health (Setty, Berger, & Stuart, 1987).
Mechanism of Action
Safety and Hazards
The toxicity and side effects of 15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid are still limited . Therefore, safety should be considered when using and handling 15,16-Dihydroxyoctadeca-9Z,12Z-dienoic acid, and appropriate laboratory operations and personal protective measures should be taken . Contact with skin and eyes should be avoided .
Future Directions
properties
IUPAC Name |
15,16-dihydroxyoctadeca-9,12-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLJYJTYPVCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
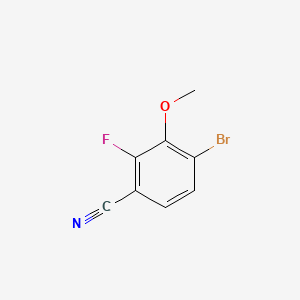
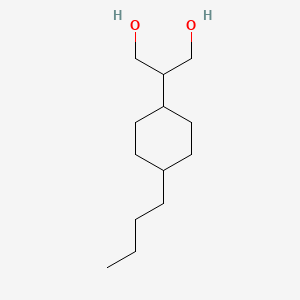


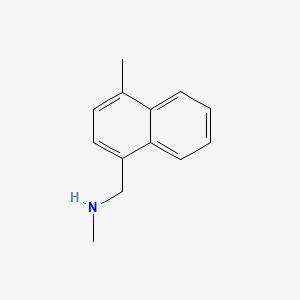
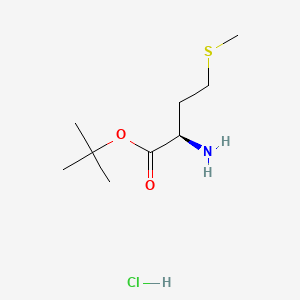
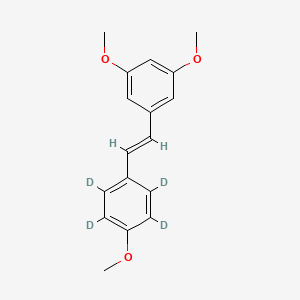
![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
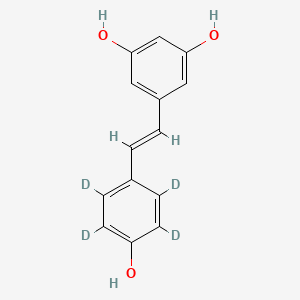
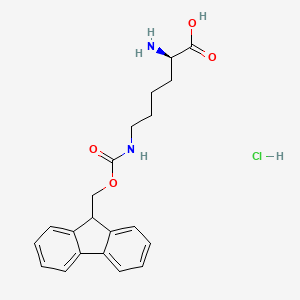
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
